molecular formula C15H21BrFNO B1529124 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine CAS No. 1704074-42-9

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine

Cat. No. B1529124
CAS RN: 1704074-42-9
M. Wt: 330.24 g/mol
InChI Key: RKOIQTFHHFPCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains a bromo-fluorophenoxy group, which suggests that it might have interesting reactivity .


Molecular Structure Analysis

The molecular formula of the compound is C13H17BrFNO, and its molecular weight is 302.18 g/mol . The structure contains a piperidine ring, a propyl linker, and a bromo-fluorophenoxy group .

Scientific Research Applications

NMDA Receptor Antagonists

One area of research involves the development of NMDA (N-methyl-D-aspartate) receptor antagonists, which are explored for their therapeutic potential in neurological disorders. For example, research on compounds structurally similar to "1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine" explores their binding affinity and protective effects against glutamate toxicity in neurons, highlighting their potential in studying the function of NR2B-containing NMDA receptors (T. Butler et al., 1998).

Serotonin Receptor Inverse Agonists

Another study focuses on the pharmacological profile of compounds as serotonin (5-HT)2A receptor inverse agonists. These compounds, through their interaction with serotonin receptors, demonstrate antipsychotic-like efficacy, indicating potential applications in psychiatric disorder treatments (K. Vanover et al., 2006).

Catalytic Activity and Metal Ion Sensing

Research into catalytic activities and metal ion sensing using compounds with similar structures has been conducted. For instance, studies on dicopper(II) complexes as models for catechol oxidase activity suggest applications in mimicking enzymatic processes and understanding metalloenzyme functions (Michael Merkel et al., 2005).

properties

IUPAC Name

1-[3-(4-bromo-2-fluorophenoxy)propyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrFNO/c1-12-5-8-18(9-6-12)7-2-10-19-15-4-3-13(16)11-14(15)17/h3-4,11-12H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOIQTFHHFPCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine
Reactant of Route 4
Reactant of Route 4
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.